molecular formula C16H11ClN2O2 B128836 Glafenic acid CAS No. 10440-42-3

Glafenic acid

Número de catálogo: B128836
Número CAS: 10440-42-3
Peso molecular: 298.72 g/mol
Clave InChI: HTKGKUISLUERQX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Glafenic acid (2-[(7-chloro-4-quinolinyl)amino]benzoic acid) is the primary metabolite of glafenine, a non-narcotic analgesic drug withdrawn from most markets due to severe hepatotoxicity and anaphylactic reactions . Glafenine undergoes hydrolysis in vivo to form this compound, which exhibits higher plasma concentrations than the parent compound and is excreted in urine as an acylglucuronide conjugate . Studies indicate that this compound accumulates in renal tissues, contributing to crystalluria and nephrolithiasis in patients undergoing prolonged glafenine therapy . Its bioactivation via cytochrome P450 enzymes (e.g., CYP3A4) generates reactive intermediates, such as iminoquinone species, which may covalently bind to cellular proteins, exacerbating toxicity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of glafenic acid involves the esterification of 2-[(7-chloro-4-quinolinyl)amino]benzoic acid with 2,3-dihydroxypropyl. The reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure the formation of the desired ester.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

Therapeutic Applications in Ophthalmology

One notable application of glafenic acid is its role as a corrector for misfolded membrane proteins . A study published in Investigative Ophthalmology & Visual Science demonstrated that glafenine could rescue the trafficking defect of SLC4A11 mutants associated with corneal dystrophies. The high-throughput screening assay indicated that glafenine had an effective concentration (EC50) of approximately 1.5 μM, suggesting its potential as a therapeutic agent for treating eye diseases caused by protein misfolding .

Renal Implications and Lithogenesis

Despite its therapeutic benefits, this compound is also associated with adverse effects, particularly in the formation of renal stones. Research indicates that this compound can precipitate nephrolithiasis, especially in patients with urinary tract infections. In two case studies involving women who had been on glafenine therapy, renal calculi composed significantly of this compound were identified. The stones exhibited varying compositions, including calcium oxalate and proteins, highlighting the need for caution when prescribing glafenine to susceptible populations .

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound reveal critical insights into its metabolism and safety. A study on patients with cirrhosis demonstrated that the absorption of glafenine was significantly delayed, leading to elevated plasma concentrations of this compound. This altered pharmacokinetic profile raises concerns regarding nephrotoxicity, as the active metabolite is primarily responsible for both therapeutic effects and potential renal complications .

Analytical Applications

This compound has also been utilized in analytical chemistry for determining drug purity and stability. Techniques such as high-performance liquid chromatography (HPLC) have been employed to assess the characteristics of glafenine and its metabolites. These methods are crucial for ensuring quality control in pharmaceutical formulations containing this compound .

Mecanismo De Acción

Glafenic acid exerts its analgesic effects by inhibiting the synthesis of prostaglandins, which are mediators of pain and inflammation. The compound targets the cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, thereby reducing the production of prostaglandins . This inhibition leads to a decrease in pain and inflammation.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Glafenic acid belongs to the anthranilic acid derivative class, sharing structural and functional similarities with other non-steroidal anti-inflammatory drugs (NSAIDs). Below is a detailed comparison with floctafenic acid, a structural analog, and contextually related compounds.

This compound vs. Floctafenic Acid

Both compounds are anthranilic acid derivatives, but their binding affinities to human serum albumin (HSA) and erythrocytes differ markedly (Table 1):

Parameter This compound Floctafenic Acid
HSA Binding Site Warfarin/azapropazone site Warfarin/azapropazone + benzodiazepine sites
HSA Affinity (k, L/mol) 2.4 × 10⁶ 0.3 × 10⁶
Erythrocyte Binding (K, L/mol) 1.7 × 10⁶ 0.007 × 10⁶
Renal Excretion Forms crystalluria and stones (33–75% composition) No reported nephrolithiasis risk
Toxicity Profile Linked to hepatotoxicity and anaphylaxis Lower toxicity risk

Key Findings :

  • This compound demonstrates 8-fold higher HSA binding affinity than floctafenic acid, correlating with prolonged systemic exposure and renal accumulation .
  • Floctafenic acid’s weaker binding may reduce tissue retention and toxicity risks.

Comparison with Other Anthranilic Acid Derivatives

  • Metabolic Pathways: Unlike this compound, mefenamic acid undergoes hydroxylation and conjugation without forming reactive quinone intermediates, reducing bioactivation-linked toxicity .
  • Renal Effects : this compound uniquely contributes to drug-induced nephrolithiasis, whereas mefenamic acid is associated with gastrointestinal rather than renal adverse effects .

Pharmacokinetic and Toxicological Distinctions

Pharmacokinetics

  • This compound : Peak plasma concentrations (2.2 mg/L in cirrhotic patients) exceed those of glafenine, with a hepatic first-pass effect ratio (this compound/glafenine) of 3.6 in cirrhosis vs. 18.9 in healthy subjects .
  • Floctafenic Acid: Limited data suggest rapid clearance due to low protein binding, minimizing accumulation .

Toxicity Mechanisms

  • This compound’s bioactivation generates electrophilic metabolites (e.g., 5-hydroxythis compound) that form glutathione conjugates, implicating oxidative stress in hepatotoxicity .
  • Floctafenic acid lacks documented bioactivation pathways, aligning with its safer profile .

Actividad Biológica

Glafenic acid, a metabolite of the nonsteroidal anti-inflammatory drug glafenine, has garnered attention for its biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, presenting case studies, research findings, and data tables to illustrate its pharmacological properties.

1. Overview of this compound

This compound (chemical structure: C₁₄H₁₅NO₄S) is primarily known as a metabolite of glafenine, which is used for pain relief and anti-inflammatory purposes. The compound is characterized by its sulfonamide structure, contributing to its biological effects.

2. Pharmacokinetics

Research indicates that this compound is primarily metabolized in the liver and excreted through the kidneys. In patients with cirrhosis, pharmacokinetic studies show altered metabolism compared to healthy individuals, emphasizing the importance of understanding dosage adjustments in various populations .

3.1 Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. A study demonstrated that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models. The effective concentration (EC50) for its anti-inflammatory action was found to be around 1.5 μM .

3.2 Renal Toxicity and Lithogenesis

Despite its therapeutic potential, this compound has been associated with adverse renal effects, including nephrolithiasis (kidney stones). Case studies reveal that patients using glafenine developed renal stones composed significantly of this compound . The stones were identified as having a crystalline structure, with compositions showing high percentages of this compound alongside calcium oxalate and proteins .

Table 1: Composition of Renal Stones in Patients Using Glafenine

Patient AgeStone Composition (%)Extraction Method
6250% Calcium Oxalate, 33% this compound, 10% ProteinsPyelotomy
6975% this compound, 25% ProteinsPyelotomy

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Similar to other NSAIDs, this compound inhibits COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
  • Modulation of Ion Channels : Research indicates that this compound may influence ion channel activity, which could contribute to its analgesic properties.

5. Clinical Implications

The dual nature of this compound—its therapeutic benefits versus potential renal toxicity—highlights the need for careful patient management. Clinicians should consider individual patient factors such as liver function and history of renal issues when prescribing medications containing this compound.

6. Case Studies

Several case studies have documented the effects of this compound on patients:

  • Case Study 1 : A 62-year-old female developed multiple small renal stones after four years on glafenine. Surgical extraction revealed significant amounts of this compound in the stones.
  • Case Study 2 : A 69-year-old female presented with a large renal stone primarily composed of this compound, leading to acute renal failure.

These cases underscore the importance of monitoring renal function in patients receiving treatments involving glafenine or its metabolites.

Análisis De Reacciones Químicas

Oxidative Bioactivation via Cytochrome P450 Enzymes

Glafenic acid is formed through the oxidative metabolism of glafenine, primarily mediated by hepatic cytochrome P450 (CYP) enzymes .

  • Primary Pathway : CYP3A4 catalyzes 5-hydroxylation of glafenine’s benzene ring, forming 5-hydroxyglafenine (M3) and 5-hydroxythis compound (M4) .

  • Secondary Pathways : CYP2C19 and CYP2D6 contribute to a lesser extent (~20% combined activity) .

Mechanism :

  • Hydroxylation at the C5 position generates reactive intermediates.

  • Subsequent two-electron oxidation forms para-quinone imine intermediates.

  • These intermediates react with glutathione (GSH) to form conjugates (M1 and M2) .

Key Data :

EnzymeContribution to BioactivationMajor Metabolites Formed
CYP3A470–80%M3, M4
CYP2C1910–15%M3
CYP2D65–10%M4

Peroxidase-Mediated Oxidation

This compound derivatives undergo oxidation via peroxidases, enhancing their reactivity:

  • Horseradish Peroxidase (HRP) and Myeloperoxidase (MPO) catalyze the oxidation of 5-hydroxythis compound (M4) .

  • This pathway generates reactive oxygen species (ROS) and quinone imines, which covalently bind to cellular proteins, potentially causing hepatotoxicity .

Experimental Evidence :

  • In vitro studies show a 3–5× increase in GSH adduct formation when peroxidases are present .

Hydrolysis and Renal Metabolite Formation

This compound undergoes hydrolysis in vivo, leading to metabolites implicated in nephrotoxicity:

  • Primary Hydrolysis Products :

    • This compound (33–75% of renal stone composition) .

    • Hydrothis compound (9:1 ratio with this compound in stones) .

Clinical Observations :

  • Renal stones composed of this compound metabolites were identified in patients with prolonged glafenine use .

  • Metabolites lack calcium content, distinguishing them from typical oxalate stones .

Reductive Pathways

While less studied, reductive metabolism may occur under low-oxygen conditions:

  • Hypothetical Pathway :

    • Reduction of the quinone imine intermediate to hydrothis compound via NADPH-dependent enzymes .

Conjugation Reactions

This compound participates in phase II metabolism:

  • Glucuronidation : UDP-glucuronosyltransferases (UGTs) conjugate this compound, enhancing water solubility for excretion .

  • GSH Adduct Formation : As described in Section 1, this detoxification pathway mitigates oxidative damage but depletes cellular GSH reserves .

Reactivity in Aqueous Solutions

This compound exhibits pH-dependent stability:

  • Acidic Conditions : Protonation of the quinoline amino group reduces reactivity.

  • Alkaline Conditions : Deprotonation increases electrophilicity, accelerating adduct formation.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Glafenic acid and its metabolites in biological samples?

Methodological Answer: High-performance liquid chromatography (HPLC) remains the gold standard for simultaneous quantification of this compound and its metabolites (e.g., hydroxythis compound) in biological matrices like blood and urine. Key methodological considerations include:

  • Column selection : Use reversed-phase C18 columns for optimal separation .
  • Detection parameters : UV detection at wavelengths specific to this compound’s chromophores (e.g., 254 nm).
  • Sample preparation : Protein precipitation with acetonitrile to isolate analytes from plasma .
  • Validation : Include recovery rates (≥85%) and inter-day precision (CV <15%) per ICH guidelines.

Q. How should researchers design in vitro experiments to assess this compound’s stability under physiological conditions?

Methodological Answer:

  • pH variation : Test stability across physiological pH ranges (1.2–7.4) using simulated gastric/intestinal buffers.
  • Temperature control : Incubate samples at 37°C to mimic body temperature .
  • Time-course analysis : Collect samples at 0, 2, 4, 8, and 24 hours to model degradation kinetics.
  • Analytical validation : Pair stability tests with tandem mass spectrometry (LC-MS/MS) for sensitive detection of degradation byproducts .

Advanced Research Questions

Q. What statistical approaches are recommended for analyzing contradictory pharmacokinetic data between this compound and its metabolites?

Methodological Answer:

  • Multivariate regression : Account for covariates like hepatic enzyme activity (e.g., CYP450 isoforms) that may alter metabolite ratios .
  • Cluster analysis : Group subjects by metabolic phenotypes to identify outliers or subpopulations with divergent responses .
  • Bayesian modeling : Incorporate prior pharmacokinetic data to resolve conflicts in absorption/metabolism rates .
  • Sensitivity analysis : Test robustness of conclusions by iteratively excluding datasets with high variance .

Q. How can researchers optimize chromatographic separation parameters when developing new analytical methods for this compound?

Methodological Answer:

  • Mobile phase optimization : Use a gradient elution system (e.g., 0.1% formic acid in water/acetonitrile) to resolve co-eluting metabolites .
  • Flow rate calibration : Balance resolution and runtime by testing 0.8–1.2 mL/min increments .
  • Column temperature : Elevate to 40°C to reduce backpressure and improve peak symmetry .
  • Method robustness testing : Evaluate system suitability across ≥3 column batches and analysts to ensure reproducibility .

Q. What strategies mitigate bias in in vivo studies investigating this compound’s renal excretion profile?

Methodological Answer:

  • Blinding protocols : Ensure technicians analyzing urine samples are unaware of treatment groups .
  • Control groups : Include sham-treated cohorts to account for endogenous compound interference .
  • Cross-over design : Use the same subjects for control and treatment phases to reduce inter-individual variability .
  • Data triangulation : Validate excretion rates via HPLC, mass balance studies, and radiolabeled tracers .

Q. How should conflicting results from in vitro vs. in vivo toxicity assays of this compound be reconciled?

Methodological Answer:

  • Physiologically based pharmacokinetic (PBPK) modeling : Simulate tissue-specific exposure levels to identify discrepancies between cellular and systemic effects .
  • Metabolite profiling : Compare in vitro metabolite generation (e.g., liver microsomes) with in vivo plasma metabolite ratios .
  • Species-specific factors : Adjust for interspecies differences in protein binding or metabolic pathways using allometric scaling .

Propiedades

IUPAC Name

2-[(7-chloroquinolin-4-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-10-5-6-11-14(7-8-18-15(11)9-10)19-13-4-2-1-3-12(13)16(20)21/h1-9H,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKGKUISLUERQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C3C=CC(=CC3=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146462
Record name Glafenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10440-42-3
Record name Glafenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010440423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glafenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glafenic acid
Reactant of Route 2
Reactant of Route 2
Glafenic acid
Reactant of Route 3
Reactant of Route 3
Glafenic acid
Reactant of Route 4
Reactant of Route 4
Glafenic acid
Reactant of Route 5
Reactant of Route 5
Glafenic acid
Reactant of Route 6
Reactant of Route 6
Glafenic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.